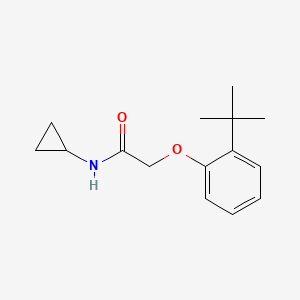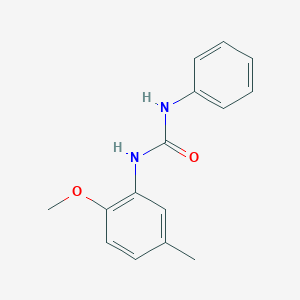
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-Butylphenoxy)-N-cyclopropylacetamide is an organic compound that features a tert-butyl group attached to a phenoxy moiety, which is further connected to a cyclopropylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butylphenoxy)-N-cyclopropylacetamide typically involves the following steps:
Formation of 2-tert-butylphenol: This can be achieved by the acid-catalyzed alkylation of phenol with isobutene.
Preparation of 2-(2-tert-butylphenoxy)acetic acid: This involves the reaction of 2-tert-butylphenol with chloroacetic acid under basic conditions.
Cyclopropylation: The final step involves the reaction of 2-(2-tert-butylphenoxy)acetic acid with cyclopropylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding amine.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-tert-butylphenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-Butylphenoxy)ethanamine
- 2-(2-tert-Butylphenoxy)acetic acid
- 2-(4-tert-Butylphenoxy)butylamine
Uniqueness
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide is unique due to the presence of both a cyclopropyl and a tert-butyl group, which confer distinct steric and electronic properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of more complex molecules .
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)12-6-4-5-7-13(12)18-10-14(17)16-11-8-9-11/h4-7,11H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYJCZAWBRSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B5730147.png)
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)


![1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B5730187.png)
![methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide](/img/structure/B5730196.png)
![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide](/img/structure/B5730216.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)
